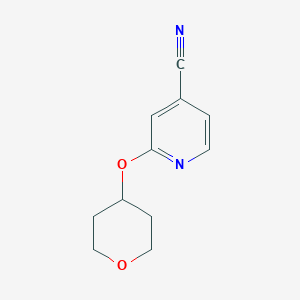

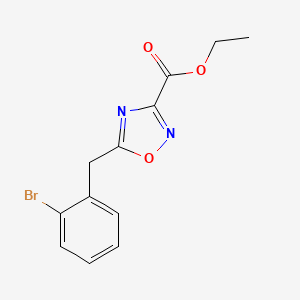

![molecular formula C9H13NO3S B1394412 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid CAS No. 1228182-76-0](/img/structure/B1394412.png)

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid

Overview

Description

“3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid” is a chemical compound with the molecular formula C9H13NO3S . It is related to ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, which has a molecular weight of 243.33 .

Synthesis Analysis

The synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives has been reported . These derivatives contain the nicotinohydrazide moiety, which is an isomer form of the approved antitubercular drug isoniazid . New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The thioglycoside derivatives of the synthesized compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .Molecular Structure Analysis

The structure-activity relationship analysis indicated that the absence of the methyl substituent at the 2-position and the presence of a bulky substituent at the 8-position of the spirothiazolidinone system caused a significant decrease in antiviral activity .Chemical Reactions Analysis

The deportation (deacetylation) reaction was carried out for two of the latter synthesized thioglycosides . One has the glucopyranosyl moiety (six carbon sugar part) and the other incorporates a xylopyranosyl unit (five carbon glycosyl) .Scientific Research Applications

The compound 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid has been mentioned in scientific literature with potential applications in various fields. Below are some of the applications based on the information available:

Anticancer Activity

This compound has been studied for its potential use in chemotherapy, particularly for its ability to induce apoptosis in cancer cells. It has been involved in the synthesis of derivatives that show promise in anticancer activity .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives, such as thioglycosides, which have potential therapeutic applications .

Glycosylation Reactions

It has been used in glycosylation reactions to synthesize thioglycoside derivatives, which are significant in medicinal chemistry .

Combination Therapy

There is research exploring its use in combination therapies, such as combining tyrosine kinase (TK) and BRAF inhibitors to prevent tumor growth and minimize resistance .

Mechanism of Action

When evaluated for activity against influenza A/H1N1, A/H3N2, and B viruses, three of the new compounds proved to possess specific antiviral activity against the influenza A/H3N2 virus . The most active analog 3a, bearing a 2,8-dimethyl group at the spiro ring, displayed an antiviral EC 50 value of 5.2 µM .

properties

IUPAC Name |

3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-7-5-14-9(10-7)4-2-1-3-6(9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASISADDHKCNKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)C(=O)O)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)

![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)

![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)

![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)